2-Bromoethyl ethyl sulfide
Overview
Description
Synthesis Analysis
The synthesis of 2-bromoethyl ethyl sulfide and related compounds involves selective preparation techniques that leverage specific reagents and conditions. For example, Chambert et al. (2002) described the synthesis of mixed 2-(trimethylsilyl)ethyl sulfides and their application in the von Braun cyanogen bromide reaction for preparing thiocyanates selectively in high yield. This method demonstrates the controlled synthesis of sulfides with potential relevance to 2-bromoethyl ethyl sulfide and its derivatives (Chambert, Thomasson, & Décout, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to 2-bromoethyl ethyl sulfide, such as sulfoxides and sulfonium salts, has been extensively studied. Ahmed et al. (2013) conducted an experimental and theoretical charge density analysis of a bromoethyl sulfonium salt, providing insights into the stereochemistry and electron density topology of the sulfonium group, which is relevant to understanding the molecular structure of 2-bromoethyl ethyl sulfide and its behavior in chemical reactions (Ahmed et al., 2013).
Chemical Reactions and Properties
2-Bromoethyl ethyl sulfide participates in various chemical reactions, highlighting its chemical properties. For instance, Dai et al. (2017) demonstrated a solvent-dependent sulfonylation of arylethynylene bromides with sodium arylsulfinates, showing how the chemical environment affects the reactivity and selectivity of brominated sulfide compounds. Such reactions underscore the chemical versatility and reactivity of 2-bromoethyl ethyl sulfide (Dai et al., 2017).
Physical Properties Analysis
The physical properties of 2-bromoethyl ethyl sulfide, such as its crystalline structure and phase behavior, are crucial for its application in materials science. The work by Rogers, Bond, and Aguiñaga (1993) on the synthesis and characterization of cadmium complexes with 2-hydroxyethyl sulfide provides an example of how the physical properties of sulfide derivatives can be analyzed and utilized in the development of new materials (Rogers, Bond, & Aguiñaga, 1993).
Chemical Properties Analysis
The chemical properties of 2-bromoethyl ethyl sulfide, including its reactivity, stability, and interaction with other compounds, are fundamental to its applications in synthetic chemistry. Baciocchi, Gerini, and Lapi (2004) discussed the oxidation of sulfides with hydrogen peroxide catalyzed by iron porphyrin, which may relate to the oxidative behavior of 2-bromoethyl ethyl sulfide and its derivatives, highlighting the compound's chemical properties and potential for functionalization (Baciocchi, Gerini, & Lapi, 2004).
Scientific Research Applications
Synthesis Applications
Selective Preparation of Thiocyanates
Mixed 2-(trimethylsilyl)ethyl sulfides, similar to 2-Bromoethyl ethyl sulfide, have been used in the von Braun cyanogen bromide reaction. This method is noted for its high selectivity and yield in the preparation of thiocyanates. It has been applied to synthesize nucleosidic thiocyanates, which are explored as inhibitors of ribonucleoside diphosphate reductase and as bioactive molecules (Chambert, Thomasson & Décout, 2002).
Rotational Isomerism Studies
The study of vibrational spectra and rotational isomerism of related compounds, such as 2-chloro- and 2-bromoethyl methyl sulfides, provides insights into molecular conformation and interactions. These studies aid in understanding molecular structures and behaviors, which can be applicable to similar compounds like 2-Bromoethyl ethyl sulfide (Matsuura, Miyauchi, Murata & Sakakibara, 1979).
Conversion into Thioesters
2-(Trimethylsilyl)ethyl sulfides can be converted into thioesters, which are significant in organic syntheses. This conversion method could potentially be applicable to 2-Bromoethyl ethyl sulfide, offering a route to create valuable compounds for further chemical applications (Grundberg, Andergran & Nilsson, 1999).
Analytical and Detection Techniques
Static SIMS for Surface Detection
2-Chloroethyl ethyl sulfide, a compound similar to 2-Bromoethyl ethyl sulfide, has been detected on environmental surfaces using static SIMS (Secondary Ion Mass Spectrometry). This technique can directly detect sulfonium ion degradation products, indicating its potential for environmental monitoring and detection of related compounds (Groenewold, Ingram, Appelhans, Delmore & Dahl, 1995).
Fluorescent Probes for H2S Detection
Reaction-based fluorescent probes have been developed for the selective imaging of hydrogen sulfide in living cells. These probes respond to H2S with a turn-on fluorescence signal enhancement. This approach could potentially be adapted for compounds like 2-Bromoethyl ethyl sulfide to monitor their presence and behavior in biological systems (Lippert, New & Chang, 2011).
Environmental Applications
- Adsorptive Removal of Sulfur Compounds: Research on the adsorptive removal of sulfur compounds using metal-organic frameworks (MOFs) at ambient temperature can be relevant for 2-Bromoethyl ethyl sulfide. These studies focus on the efficient removal of various sulfur compounds, highlighting potential environmental remediation applications (Wang, Fan, Tian, He, Li & Shangguan, 2014).
Future Directions
While specific future directions for 2-Bromoethyl ethyl sulfide are not mentioned in the search results, there is interest in using similar SSS ligands for the preparation of new transition metal complexes and development of new effective catalytic systems for oligo- and polymerization of ethylene .
properties
IUPAC Name |
1-bromo-2-ethylsulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKBNVXUYLXITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956823 | |
Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl ethyl sulfide | |
CAS RN |
35420-95-2 | |
Record name | 35420-95-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(ethylsulfanyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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